2-Benzothiazoleethanol,alpha-ethyl-(9CI)
Beschreibung
Eigenschaften
CAS-Nummer |
107401-56-9 |
|---|---|
Molekularformel |
C11H13NOS |
Molekulargewicht |
207.29 g/mol |
IUPAC-Name |
1-(1,3-benzothiazol-2-yl)butan-2-ol |
InChI |
InChI=1S/C11H13NOS/c1-2-8(13)7-11-12-9-5-3-4-6-10(9)14-11/h3-6,8,13H,2,7H2,1H3 |
InChI-Schlüssel |
LEOBQLYYCRPXQG-UHFFFAOYSA-N |
SMILES |
CCC(CC1=NC2=CC=CC=C2S1)O |
Kanonische SMILES |
CCC(CC1=NC2=CC=CC=C2S1)O |
Synonyme |
2-Benzothiazoleethanol,alpha-ethyl-(9CI) |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
The following table summarizes key structural differences among related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents on Benzothiazole/Benzimidazole Core | Functional Groups on Side Chain |
|---|---|---|---|---|---|
| 2-Benzothiazoleethanol,7-hydroxy-alpha,alpha-dimethyl-(9CI) | 163299-26-1 | C11H13NO2S | 223.29 | 7-hydroxy | Ethanol with α,α-dimethyl groups |
| 1H-Benzimidazole-1-ethanol,2-methyl-(9CI) | 4946-08-1 | C10H12N2O | 176.22 | 2-methyl (on benzimidazole) | Ethanol |
| 2(3H)-Benzothiazolone,6-acetyl-(9CI) | 133044-44-7 | C9H7NO2S | 193.22 | 6-acetyl | Ketone at 2-position |
| 1H-Benzimidazole-2-methanol,alpha-methyl-,(alphaS)-(9CI) | 192316-22-6 | C9H10N2O | 162.19 | 2-methanol, α-methyl (chiral center) | Methanol with α-methyl group |
Key Observations :
Physicochemical Properties
Selected properties from analogous compounds:
| Compound | LogP (XLogP3) | Topological Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| 2-Benzothiazoleethanol,7-hydroxy-alpha,alpha-dimethyl-(9CI) | ~2.1 (estimated) | 66.8 | 2 (OH, ethanol) | 3 (O, S, N) |
| 1H-Benzimidazole-1-ethanol,2-methyl-(9CI) | 1.37 | 38.05 | 1 (ethanol) | 3 (N, O) |
| 2(3H)-Benzothiazolone,6-acetyl-(9CI) | 1.8 | 52.3 | 1 (NH of thiazolone) | 3 (O, S, N) |
Notes:
- Higher polar surface areas (e.g., 66.8 Ų for 163299-26-1) correlate with increased solubility in polar solvents, whereas lower LogP values (e.g., 1.37 for 4946-08-1) suggest reduced lipophilicity .
- The thiazolone ring in 133044-44-7 introduces a hydrogen-bond-donating NH group, enhancing interactions with biological targets .
Example :
- 2-Benzothiazoleethanol derivatives are synthesized by reacting 2-mercaptobenzothiazole with ethylene oxide or substituted epoxides, followed by purification via column chromatography .
Vorbereitungsmethoden
Aldol-Type Condensation Reactions
Aldol reactions represent a cornerstone for constructing the β-hydroxyethylbenzothiazole framework. Chikashita et al. demonstrated that α-lithio-2-methylbenzothiazole reacts with aldehydes under basic conditions to form aldol adducts . For 2-Benzothiazoleethanol,alpha-ethyl-(9CI), propionaldehyde serves as the electrophilic partner. The reaction proceeds via deprotonation of 2-methylbenzothiazole using lithium diisopropylamide (LDA) at −78°C, followed by nucleophilic attack on the aldehyde (Scheme 1). The intermediate β-hydroxyketone is subsequently reduced using sodium borohydride (NaBH4) in ethanol to yield the target alcohol .
Key Conditions :
-
Temperature: −78°C (lithiation), 0°C (quenching)
-
Solvent: Tetrahydrofuran (THF)
| Reagent | Role | Reaction Step |
|---|---|---|
| LDA | Base | Lithiation |
| Propionaldehyde | Electrophile | Aldol Addition |
| NaBH4 | Reducing Agent | Ketone Reduction |
This method is limited by the sensitivity of the lithiated species to moisture and the need for cryogenic conditions.
Organometallic Alkylation Strategies
Organometallic approaches exploit the nucleophilicity of benzothiazole-derived intermediates. Costa et al. reported the metallation of 2-methylbenzothiazole using sodium hydride (NaH) in dimethylformamide (DMF), generating a reactive species that reacts with ethylating agents such as ethyl bromide . Subsequent hydrolysis with aqueous NaOH yields the ethanol derivative (Scheme 2).
Mechanistic Insights :
-
Metallation : NaH abstracts the α-proton, forming a resonance-stabilized anion.
-
Alkylation : The anion attacks ethyl bromide, forming a C–Et bond.
-
Hydrolysis : NaOH mediates the conversion of the intermediate to the alcohol .
Optimized Parameters :
This method offers regioselectivity but requires careful control of stoichiometry to avoid over-alkylation.
Catalytic Asymmetric Synthesis
Asymmetric transfer hydrogenation (ATH) enables enantioselective synthesis of chiral alcohols. Barrios-Rivera et al. utilized ruthenium(II) catalysts with N-functionalized TsDPEN ligands to reduce α-ethyl benzothiazole ketones . The ketone precursor, synthesized via Friedel–Crafts acylation of benzothiazole with ethyl chloroacetate, undergoes ATH in isopropanol with formic acid as the hydrogen donor (Scheme 3).
Performance Metrics :
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Reaction Time | 12 h |
| Solvent | Isopropanol |
This method is ideal for producing enantiomerically pure variants but necessitates specialized catalysts.
Photocatalytic Hydration of Alkenes
Wang et al. developed a visible-light-driven Meerwein hydration protocol using mesoporous graphitic carbon nitride (mpg-C3N4) as a photocatalyst . Applying this to 2-vinylbenzothiazole derivatives, water adds across the double bond to form 2-Benzothiazoleethanol,alpha-ethyl-(9CI) via a radical mechanism (Scheme 4).
Advantages :
Limitations :
-
Substrate requires pre-functionalization with a vinyl group.
-
Racemic mixtures are typically obtained.
Multi-Step Functionalization Approaches
Multi-step strategies combine lithiation, alkylation, and oxidation. For example, Nishikawa et al. synthesized related benzothiazole alcohols via a two-step sequence:
-
Lithiation-Alkylation : 2-Methylbenzothiazole is treated with LDA, followed by ethyl iodide.
-
Oxidation-Reduction : The alkylated product is oxidized to a ketone using PCC and reduced with NaBH4 .
Yield Comparison :
| Step | Yield |
|---|---|
| Alkylation | 80% |
| Oxidation | 90% |
| Reduction | 85% |
This approach offers flexibility but involves cumbersome purification steps.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
